molecular formula C24H54OSn2 B142050 bis(Tributyltin)oxide CAS No. 56-35-9

bis(Tributyltin)oxide

Cat. No. B142050
Key on ui cas rn: 56-35-9
M. Wt: 308.1 g/mol
InChI Key: APQHKWPGGHMYKJ-UHFFFAOYSA-N
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Patent
US04968823

Procedure details

A four-necked flask was provided with a stirrer, a thermometer and a reflux condenser. Then, 385 g of 20% aqueous sodium hydroxide solution was introduced into the flask and heated to 50° C. 200 g of tri-n-butyltin chloride containing 4.8% di-n-butyltin dichloride was dropwise added thereto over a period of 30 minutes, and then, reaction was allowed to proceed at that temperature for an hour. The resulting reaction mixture was permitted to stand, whereby it split into a turbid organic phase and an aqueous phase, respectively having specific gravities of 1.15 and 1.2. However, the diameters of the thus-formed di-n-butyltin oxide particles were so small as to cause the interface to be in an indistinct emulsified state and, hence, separation of the two phases was difficult. The organic phase was a mixture of bis(tri-n-butyltin) oxide and di-n-butyltin oxide particles having an average particle diameter of 2 μm. Vacuum filtration was tried on this organic phase but the two oxides could not be separated. Hence, 5 g of acid clay was added to the organic phase as a filter aid, which was then filtered. 100 g of water was added to the resulting filtate for washing, and the resulting organic phase was taken out and then dehydrated under reduced pressure, thereby obtaining 167 g of bis(tri-n-butyltin) oxide. Hydrochloric acid titration revealed that its purity was 96.3%, and its yield based on the starting material was 92%.
Quantity
385 g
Type
reactant
Reaction Step One
Name
tri-n-butyltin chloride
Quantity
200 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH2:3]([Sn:7](Cl)([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:8][CH2:9][CH2:10][CH3:11])[CH2:4][CH2:5][CH3:6]>>[CH3:6][CH2:5][CH2:4][CH2:3][Sn:7]([O:1][Sn:7]([CH2:8][CH2:9][CH2:10][CH3:11])([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:3][CH2:4][CH2:5][CH3:6])([CH2:12][CH2:13][CH2:14][CH3:15])[CH2:8][CH2:9][CH2:10][CH3:11] |f:0.1|

Inputs

Step One
Name
Quantity
385 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
tri-n-butyltin chloride
Quantity
200 g
Type
reactant
Smiles
C(CCC)[Sn](CCCC)(CCCC)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A four-necked flask was provided with a stirrer
CUSTOM
Type
CUSTOM
Details
reaction
WAIT
Type
WAIT
Details
to proceed at that temperature for an hour
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
whereby it split into a turbid organic phase
CUSTOM
Type
CUSTOM
Details
hence, separation of the two phases
ADDITION
Type
ADDITION
Details
a mixture of bis(tri-n-butyltin) oxide and di-n-butyltin oxide particles
FILTRATION
Type
FILTRATION
Details
Vacuum filtration
CUSTOM
Type
CUSTOM
Details
the two oxides could not be separated
ADDITION
Type
ADDITION
Details
Hence, 5 g of acid clay was added to the organic phase as a filter aid, which
FILTRATION
Type
FILTRATION
Details
was then filtered
ADDITION
Type
ADDITION
Details
100 g of water was added to the resulting filtate
WASH
Type
WASH
Details
for washing

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CCCC[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 167 g
YIELD: CALCULATEDPERCENTYIELD 91.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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